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  • Product: 4-(3,5-Difluorophenyl)-3-fluorobenzoic acid
  • CAS: 1262006-03-0

Core Science & Biosynthesis

Foundational

A Technical Guide to the Strategic Role of Fluorine in 4-(3,5-Difluorophenyl)-3-fluorobenzoic Acid

Abstract The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of molecular properties to enhance therapeutic potential. This guide provides an in-depth analysis...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of molecular properties to enhance therapeutic potential. This guide provides an in-depth analysis of 4-(3,5-Difluorophenyl)-3-fluorobenzoic acid, a molecule whose architecture exemplifies the deliberate and multifaceted use of fluorine. We will deconstruct the specific roles of the three fluorine atoms, examining their distinct and synergistic contributions to the molecule's electronic profile, conformational rigidity, metabolic stability, and overall physicochemical properties. By grounding this analysis in fundamental principles and providing actionable experimental protocols, this document serves as a technical resource for professionals engaged in rational drug design and molecular optimization.

Introduction: The Preeminence of Fluorine in Drug Design

Fluorine has emerged as an indispensable element in the drug discovery toolkit.[1][2] Its unique combination of high electronegativity, small van der Waals radius (1.47 Å), and the exceptional strength of the C-F bond allows for subtle yet profound modulations of a drug candidate's profile. These alterations can lead to improved pharmacokinetics, enhanced target selectivity, and greater resistance to metabolic degradation.[1][3]

The subject of this guide, 4-(3,5-Difluorophenyl)-3-fluorobenzoic acid, is a biaryl carboxylic acid scaffold that features three strategically placed fluorine atoms. This structure is not a random assortment of substituents; it is a calculated design. This guide will dissect the specific purpose and effect of each fluorine atom, categorizing their influence into three key areas:

  • Electronic and Physicochemical Modulation: How fluorine substitution alters acidity (pKa), lipophilicity (logP), and molecular interactions.

  • Metabolic Shielding: The role of fluorine in blocking sites of oxidative metabolism, thereby increasing the molecule's biological half-life.

  • Conformational Control: The impact of fluorine on the torsional angle of the biaryl system, which can pre-organize the molecule for optimal target binding.

The Biaryl Carboxylic Acid Scaffold: A Privileged Motif

Biaryl structures are prevalent in medicinal chemistry, offering a rigid and synthetically versatile framework to orient functional groups in three-dimensional space.[4] The carboxylic acid moiety is a common pharmacophoric element, often crucial for forming strong ionic or hydrogen-bond interactions with a biological target.[4] However, the carboxyl group can also present challenges, such as rapid metabolic clearance or poor passive diffusion across cell membranes.[5] The strategic use of fluorine, as seen in our target molecule, is a key tactic to mitigate these liabilities while retaining the benefits of the core scaffold.

Deconstructing the Role of Each Fluorine Atom

The distinct positioning of the three fluorine atoms in 4-(3,5-Difluorophenyl)-3-fluorobenzoic acid imparts specific, localized effects that combine to create a globally optimized molecular profile.

The 3-Fluoro Substituent: Modulating Acidity and Blocking Metabolism

The single fluorine atom on the benzoic acid ring, positioned meta to the carboxyl group and ortho to the biaryl linkage, has two primary functions:

  • Electronic Modulation of pKa: As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect (-I). This effect polarizes the aromatic ring, stabilizing the conjugate base (carboxylate) upon deprotonation. Consequently, the acidity of the carboxylic acid is significantly increased, resulting in a lower pKa compared to the non-fluorinated parent compound.[6][7] This modulation is critical, as it determines the ionization state of the molecule at physiological pH (≈7.4), directly impacting its solubility and its ability to form ionic bonds with positively charged residues (e.g., Lysine, Arginine) in a protein's active site.

  • Metabolic Shielding: Aromatic hydroxylation is a primary metabolic pathway mediated by cytochrome P450 (CYP) enzymes. Placing a robust C-F bond at a metabolically vulnerable C-H position effectively blocks this transformation.[2][8] The 3-fluoro substituent acts as a "metabolic shield," preventing oxidation at that site and contributing to an improved pharmacokinetic profile.

The 3,5-Difluoro Motif: Engineering Metabolic Resistance and Tuning Interactions

The 1,3,5-substitution pattern on the second phenyl ring is a classic and highly effective strategy in medicinal chemistry.

  • Comprehensive Metabolic Blocking: This substitution pattern shields the ring from CYP-mediated oxidation. The fluorine atoms at positions 3 and 5, combined with their strong deactivating inductive effects on the rest of the ring, render this entire moiety highly resistant to metabolic attack.[6] This is a primary reason for its inclusion, as it drastically reduces metabolic clearance and prolongs the in vivo half-life of the drug candidate.

  • Altering Ligand-Protein Interactions: The two fluorine atoms render this phenyl ring electron-deficient. This electronic modification influences non-covalent interactions within the binding pocket. The C-F bonds can act as weak hydrogen bond acceptors and participate in favorable dipole-dipole or orthogonal multipolar interactions with the protein backbone or side chains.[9][10] Furthermore, an electron-deficient ring may engage in favorable quadrupole interactions with electron-rich aromatic residues like Tryptophan or Tyrosine.

Global Molecular Effects: Lipophilicity and Conformational Control

The combined presence of three fluorine atoms has a global impact on the molecule's shape and properties.

  • Increased Lipophilicity: The replacement of C-H bonds with C-F bonds typically increases a molecule's lipophilicity (logP).[1][7] This can be advantageous for enhancing membrane permeability and oral absorption. However, this effect must be carefully balanced, as excessive lipophilicity can lead to poor solubility, promiscuous binding, and increased metabolic turnover. The trifluorination in this molecule represents a calculated increase in logP to optimize the absorption, distribution, metabolism, and excretion (ADME) profile.

  • Conformational Restriction: Perhaps the most sophisticated role of the fluorine atoms, particularly the 3-fluoro substituent, is the control of the biaryl dihedral angle (the angle of rotation between the two phenyl rings). The steric clash between the ortho-substituent (fluorine) and the ortho-hydrogens on the adjacent ring introduces a rotational barrier. This restricts the molecule's conformational freedom, biasing it towards a specific low-energy, "bioactive" conformation.[1][11] By pre-organizing the molecule for its target, the entropic penalty of binding is reduced, which can lead to a significant increase in binding affinity and selectivity.

G

Predicted Physicochemical Properties: A Quantitative Summary

To contextualize the impact of trifluorination, the following table compares the predicted properties of the parent scaffold, biphenyl-4-carboxylic acid, with our molecule of interest. These values are typically derived from computational models (e.g., ACD/Labs, ChemDraw) in the early stages of drug design.

PropertyBiphenyl-4-carboxylic acid (Parent Scaffold)4-(3,5-Difluorophenyl)-3-fluorobenzoic acidRationale for Change
pKa ~4.5~3.6 - 3.8 (Estimated)Strong inductive electron-withdrawal by three F atoms stabilizes the carboxylate anion.[6][12]
logP ~3.2~4.0 - 4.3 (Estimated)Each fluorine atom contributes to an increase in overall lipophilicity.[1][7]
Metabolic Stability Low to ModerateHighAromatic rings are shielded from CYP450-mediated hydroxylation by C-F bonds.[2]

Experimental Validation: Protocols for the Research Scientist

Trustworthiness in science is built on verifiable results. The following section provides self-validating, step-by-step protocols for key experiments to confirm the predicted effects of fluorination on 4-(3,5-Difluorophenyl)-3-fluorobenzoic acid.

Synthesis via Suzuki Coupling

The most direct route to this biaryl scaffold is a palladium-catalyzed Suzuki cross-coupling reaction.

Objective: To couple a 3-fluorobenzoic acid boronic ester with a 1-bromo-3,5-difluorobenzene to form the target molecule.

Protocol:

  • Reactant Preparation: To an oven-dried flask under an inert nitrogen atmosphere, add 1-bromo-3,5-difluorobenzene (1.0 eq), 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (1.1 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq).

  • Solvent and Base Addition: Add a 3:1 mixture of dioxane and water. Add a base, such as potassium carbonate (K₂CO₃, 3.0 eq).

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to yield the final compound.

In Vitro Metabolic Stability Assessment

This assay determines the susceptibility of a compound to metabolism by liver enzymes.

Objective: To measure the rate of disappearance of the test compound when incubated with human liver microsomes (HLM).

G

Protocol:

  • Preparation: Prepare a stock solution of 4-(3,5-Difluorophenyl)-3-fluorobenzoic acid in DMSO (e.g., 10 mM).

  • Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer (pH 7.4), human liver microsomes (final protein concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM). Include a positive control (a rapidly metabolized compound like verapamil) and a negative control (incubation without enzymes).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the cofactor NADPH (final concentration ~1 mM).

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and transfer it to a separate tube containing ice-cold acetonitrile with an internal standard. This "quenches" the reaction by precipitating the proteins.

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate or vial for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Interpretation: Quantify the peak area of the parent compound relative to the internal standard at each time point. Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½). A longer half-life indicates higher metabolic stability.

Conclusion

4-(3,5-Difluorophenyl)-3-fluorobenzoic acid serves as an exemplary case study in rational drug design. The trifluorination pattern is not merely decorative but is a highly engineered feature designed to confer a suite of desirable properties. The individual fluorine atoms work in concert to lower the pKa for optimal target engagement, systematically block metabolic pathways to enhance in vivo exposure, increase lipophilicity to aid membrane transit, and enforce a rigid conformation to maximize binding affinity. Understanding the distinct and synergistic roles of these substituents provides invaluable insight for any scientist aiming to leverage the power of fluorine to transform a promising scaffold into a viable drug candidate.

References

  • Method for synthesizing 3-hydroxy-4-fluorobenzoic acid. Google Patents.
  • Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid. Google Patents.
  • Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. Available at: [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. Available at: [Link]

  • Terry, L. et al. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. Available at: [Link]

  • Pal, R. et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Fluorine in drug discovery: Role, design and case studies. Available at: [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. Available at: [Link]

  • Fluorine in drug discovery: Role, design and case studies. Available at: [Link]

  • 4-(3,5-Difluorophenoxy)-3,5-difluorobenzoic acid. PubChem. Available at: [Link]

  • Gebel, L. et al. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Physical Chemistry B. Available at: [Link]

  • Conformational properties of peptides incorporating a fluorinated pseudoproline residue. ResearchGate. Available at: [Link]

  • Ballatore, C. et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. Available at: [Link]

  • Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. ResearchGate. Available at: [Link]

  • Thomson, R. et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science. Available at: [Link]

  • Gillis, E.P. et al. (2008). The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • Gebel, L. et al. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Physical Chemistry B. Available at: [Link]

  • Fluorine Bonding - How Does It Work In Protein-Ligand Interactions?. ResearchGate. Available at: [Link]

  • Tactical Applications of Fluorine in Drug Design and Development. ResearchGate. Available at: [Link]

  • Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. ResearchGate. Available at: [Link]

  • Purser, S. et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • Thomson, R. et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science. Available at: [Link]

  • 3-Fluorobenzoic acid. Wikipedia. Available at: [Link]

  • Meanwell, N.A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In: Tactical Application of Bioisosteres in Drug Design. Available at: [Link]

Sources

Exploratory

discovery and history of novel fluorophenyl benzoic acids

An In-depth Technical Guide to the Discovery and History of Novel Fluorophenyl Benzoic Acids Introduction The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and History of Novel Fluorophenyl Benzoic Acids

Introduction

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—confer significant advantages in drug design, including enhanced metabolic stability, increased binding affinity, and improved bioavailability. When appended to the privileged benzoic acid scaffold, a versatile and well-understood pharmacophore, the resulting fluorophenyl benzoic acids represent a class of compounds with remarkable therapeutic potential. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and therapeutic applications of these important molecules, intended for researchers, scientists, and drug development professionals.

The Physicochemical Impact of Fluorination

The introduction of fluorine into the benzoic acid framework can profoundly influence a molecule's properties in several ways that are advantageous for drug design:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Strategic placement of fluorine at metabolically labile positions can block oxidation, thereby increasing a drug's half-life.

  • Binding Affinity and Selectivity: Fluorine's high electronegativity can lead to favorable non-covalent interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity and selectivity.

  • Lipophilicity and Permeability: The substitution of hydrogen with fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

  • pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of the carboxylic acid group, influencing its ionization state at physiological pH and thereby affecting solubility and target engagement.

A Historical Perspective: From Salicylates to Targeted Fluorinated Aromatics

The journey to the development of sophisticated fluorophenyl benzoic acids begins with the long history of their non-fluorinated counterparts, the salicylates. The use of willow bark, a natural source of salicin (which is metabolized to salicylic acid), for pain relief dates back to ancient times. In the 19th century, salicylic acid was first synthesized, and its derivative, acetylsalicylic acid (aspirin), was introduced by Bayer in 1899, revolutionizing the treatment of pain and inflammation[1].

The modern era of nonsteroidal anti-inflammatory drugs (NSAIDs) was truly born in 1971 when John Vane elucidated that the mechanism of action of aspirin and similar drugs was the inhibition of prostaglandin synthesis[2]. This discovery opened the door for the rational design of new anti-inflammatory agents.

The strategic incorporation of fluorine into drug candidates gained significant traction in the mid-20th century. An early landmark in this field was the development of Diflunisal , a difluorophenyl derivative of salicylic acid, by Merck Sharp & Dohme in 1971[3][4]. The research that led to Diflunisal was a systematic exploration of salicylic acid analogs with the goal of improving potency and duration of action[3]. This work demonstrated that the addition of a difluorophenyl group at the C5 position of salicylic acid resulted in a compound with significantly enhanced anti-inflammatory and analgesic properties[5].

Another key early example is Flurbiprofen , a non-steroidal anti-inflammatory drug developed in the 1970s[6]. Its synthesis and potent anti-inflammatory activity further solidified the utility of the fluorophenyl moiety in drug design.

These early successes spurred further research into fluorinated benzoic acids, leading to the discovery of compounds with a wide range of biological activities beyond inflammation, including antimicrobial and anticancer properties.

Synthetic Strategies for Fluorophenyl Benzoic Acids

The construction of fluorophenyl benzoic acids can be broadly approached in two ways: by introducing the fluorine atom(s) onto a pre-existing benzoic acid scaffold, or by building the molecule from a fluorinated precursor. The latter approach is often more common and synthetically tractable. Two of the most powerful and widely used methods for the synthesis of the biaryl or N-aryl core of many fluorophenyl benzoic acids are the Ullmann Condensation and the Suzuki-Miyaura Cross-Coupling reaction.

Ullmann Condensation for N-Aryl Linkages

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of carbon-nitrogen bonds, and it is particularly useful for the synthesis of N-aryl anthranilic acids, a common structural motif in this class of compounds. While traditional Ullmann conditions often required harsh reaction conditions (high temperatures and stoichiometric copper), modern advancements with the use of ligands have made this transformation much milder and more versatile[7].

Detailed Experimental Protocol: Ullmann Condensation for N-(fluorophenyl)anthranilic Acid

This protocol describes a general procedure for the synthesis of an N-aryl anthranilic acid derivative.

Materials:

  • 2-Chlorobenzoic acid

  • Substituted fluoroaniline

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • Standard reflux apparatus

  • Magnetic stirrer with heating

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzoic acid (1.0 eq), substituted fluoroaniline (1.1 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to remove oxygen.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add copper(I) iodide (0.1 eq). Then, add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M with respect to the 2-chlorobenzoic acid.

  • Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing 1 M hydrochloric acid (HCl) to precipitate the product.

    • Filter the crude product and wash with water.

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure N-(fluorophenyl)anthranilic acid.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Copper(I) catalysts can be sensitive to oxidation, which would deactivate the catalyst. An inert atmosphere is crucial for reproducible results.

  • Base: Potassium carbonate is used to deprotonate the aniline, making it a more potent nucleophile for the coupling reaction.

  • Solvent: DMF is a polar aprotic solvent that is excellent for dissolving the reactants and can withstand the high temperatures often required for Ullmann reactions.

  • Catalyst: Copper(I) iodide is a common and effective catalyst for this transformation.

Ullmann_Condensation Aryl-X Aryl Halide (Ar-X) Intermediate2 [Ar-Cu(III)-Nu-X] Complex Aryl-X->Intermediate2 Oxidative Addition Nu-H Nucleophile (Nu-H) Intermediate1 [Cu(I)-Nu] Complex Nu-H->Intermediate1 Deprotonation Cu(I) catalyst Cu(I) Catalyst Cu(I) catalyst->Intermediate1 Base Base Base->Intermediate1 Product Product (Ar-Nu) Intermediate1->Intermediate2 Intermediate2->Product Reductive Elimination

Caption: Generalized catalytic cycle of the Ullmann Condensation.

Suzuki-Miyaura Cross-Coupling for Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. It is a powerful and versatile method for creating carbon-carbon bonds, particularly for the synthesis of biaryl structures found in many fluorophenyl benzoic acids like Flurbiprofen and Diflunisal[8][9].

Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling for a Fluorophenyl Benzoic Acid

This protocol outlines a general procedure for the synthesis of a biphenyl carboxylic acid derivative.

Materials:

  • Aryl bromide or iodide (e.g., a bromobenzoic acid derivative)

  • Fluorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

  • Argon or Nitrogen gas

  • Standard reflux apparatus

  • Magnetic stirrer with heating

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the aryl bromide (1.0 eq) and the fluorophenylboronic acid (1.2 eq) in the chosen solvent system (e.g., a 3:1 mixture of 1,4-dioxane and water).

  • Inert Atmosphere: Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • Catalyst and Base Addition: Under a positive pressure of the inert gas, add the palladium(II) acetate (0.02 eq), the phosphine ligand (0.04 eq), and the base (e.g., potassium carbonate, 2.0 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a biphasic system was used, separate the layers. If a single-phase system was used, add water and a suitable organic solvent (e.g., ethyl acetate).

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure fluorophenyl benzoic acid derivative.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Palladium is the key catalytic metal for this transformation, cycling between Pd(0) and Pd(II) oxidation states.

  • Ligand: The phosphine ligand stabilizes the palladium catalyst, prevents its precipitation as palladium black, and modulates its reactivity.

  • Base: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.

  • Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.

Suzuki_Coupling Pd(0)L2 Pd(0)L₂ Intermediate1 [Ar¹-Pd(II)-X]L₂ Pd(0)L2->Intermediate1 Oxidative Addition Ar1-X Aryl Halide (Ar¹-X) Ar1-X->Intermediate1 Ar2-B(OH)2 Arylboronic Acid (Ar²-B(OH)₂) Intermediate2 [Ar¹-Pd(II)-Ar²]L₂ Ar2-B(OH)2->Intermediate2 Base Base Base->Intermediate2 Product Product (Ar¹-Ar²) Intermediate1->Intermediate2 Transmetalation Intermediate2->Product Reductive Elimination COX_Inhibition Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A₂ COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H₂ COX1->PGH2 COX2->PGH2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (Homeostatic Functions) PGH2->Prostaglandins_Thromboxanes Prostaglandins_Inflammation Prostaglandins (Inflammation, Pain, Fever) PGH2->Prostaglandins_Inflammation NSAIDs Fluorophenyl Benzoic Acids (e.g., Flurbiprofen, Diflunisal) NSAIDs->COX1 NSAIDs->COX2

Caption: Mechanism of action of fluorophenyl benzoic acid NSAIDs via COX inhibition.

In Vivo Anti-inflammatory Activity

The anti-inflammatory efficacy of novel fluorophenyl benzoic acid derivatives is often evaluated in vivo using models such as the carrageenan-induced paw edema assay in rodents.[10][11]

CompoundDose (mg/kg)Edema Inhibition (%)Reference CompoundEdema Inhibition (%)
Flurbiprofen1090.01--
Derivative 101088.33Flurbiprofen90.01
Derivative 31066.66Flurbiprofen90.01
Derivative 51055.55Flurbiprofen90.01
Data adapted from reference.[12]
Antimicrobial Agents

The incorporation of a fluorophenyl group has been a successful strategy in the development of potent antibacterial agents. The most notable examples are the fluoroquinolone antibiotics. While not all fluoroquinolones contain a benzoic acid moiety, the principles of their design and the importance of the fluorine atom are highly relevant. The mechanism of action of fluoroquinolones involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][][14] These enzymes are crucial for DNA replication, transcription, and repair. By inhibiting these enzymes, fluoroquinolones lead to the fragmentation of bacterial DNA and ultimately cell death.

More recently, novel fluorophenyl benzoic acid derivatives with different scaffolds have been investigated as potent antibacterial agents against drug-resistant strains, with some acting as inhibitors of fatty acid biosynthesis.[15]

Fluoroquinolone_MoA Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA Gyrase (Gram-negative bacteria) Fluoroquinolone->DNA_Gyrase Topo_IV Topoisomerase IV (Gram-positive bacteria) Fluoroquinolone->Topo_IV DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Caption: Mechanism of action of fluoroquinolone antibiotics.

Antibacterial Activity of Novel Derivatives

The antibacterial efficacy of new compounds is typically determined by measuring their Minimum Inhibitory Concentration (MIC) against various bacterial strains.

CompoundS. aureus (MIC, µg/mL)MRSA (MIC, µg/mL)B. subtilis (MIC, µg/mL)
Derivative 53.1250.781.56
Derivative 61.561.561.56
Derivative 23>250.781.56
Data adapted from reference.[16]
Anticancer Agents

Fluorophenyl benzoic acids have also emerged as a promising class of anticancer agents. Their mechanisms of action are diverse and often depend on the overall molecular scaffold.

  • Bexarotene: This is a synthetic retinoid that selectively activates retinoid X receptors (RXRs). RXRs are nuclear receptors that regulate gene expression involved in cell growth, differentiation, and apoptosis. Bexarotene is approved for the treatment of cutaneous T-cell lymphoma.

Other novel fluorophenyl benzoic acid derivatives have shown cytotoxic activity against various cancer cell lines, including lung (A549) and breast (MCF-7) cancer cells.[4][17][18] The mechanisms for these compounds are varied but can include induction of apoptosis and cell cycle arrest.

RXR_Signaling Bexarotene Bexarotene RXR Retinoid X Receptor (RXR) Bexarotene->RXR RXR_Dimer RXR-RAR Heterodimer RXR->RXR_Dimer RAR Retinoic Acid Receptor (RAR) RAR->RXR_Dimer RXR_Element Retinoid X Response Element (RXRE) on DNA RXR_Dimer->RXR_Element Gene_Expression Modulation of Gene Expression RXR_Element->Gene_Expression Cell_Effects Inhibition of Cell Growth Induction of Apoptosis Gene_Expression->Cell_Effects

Caption: Simplified signaling pathway of Bexarotene via the Retinoid X Receptor.

In Vitro Anticancer Activity

The anticancer potential of new compounds is often initially assessed by determining their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

CompoundA549 (Lung Cancer) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)
Compound 60.64-
Benzimidazole derivative se-18215.80>200
Cisplatin (Reference)-37.32
Data adapted from references.[4][17]

Conclusion and Future Outlook

The journey from the historical use of willow bark to the rational design of highly specific fluorophenyl benzoic acids illustrates the remarkable progress in medicinal chemistry. The strategic incorporation of fluorine has proven to be a powerful tool for enhancing the therapeutic properties of the versatile benzoic acid scaffold. From potent anti-inflammatory agents to life-saving antibacterial and anticancer drugs, this class of compounds continues to have a significant impact on human health.

Future research in this area will likely focus on the development of more selective and potent compounds with improved safety profiles. The elucidation of novel biological targets and a deeper understanding of structure-activity relationships will continue to drive the discovery of the next generation of fluorophenyl benzoic acid-based therapeutics. The ongoing refinement of synthetic methodologies will also play a crucial role in enabling the efficient and scalable production of these important molecules.

References

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Protocols & Analytical Methods

Method

Application Notes & Protocols: 4-(3,5-Difluorophenyl)-3-fluorobenzoic Acid as a Strategic Building Block in Medicinal Chemistry

Introduction: The Strategic Value of Fluorinated Biaryl Scaffolds In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds is a cornerstone of medicinal chemistry.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Biaryl Scaffolds

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds is a cornerstone of medicinal chemistry.[1][2] The trifluorinated biaryl carboxylic acid, 4-(3,5-Difluorophenyl)-3-fluorobenzoic acid , represents a highly valuable, yet underexplored, synthetic building block. Its structure is meticulously designed to leverage the unique properties of fluorine to enhance pharmacokinetic profiles and target engagement.

The biaryl motif is a privileged scaffold found in numerous approved drugs, providing a rigid framework for orienting functional groups for optimal interaction with biological targets. The addition of fluorine imparts several key advantages:

  • Metabolic Stability: Fluorine atoms can block sites susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the half-life and bioavailability of a drug candidate.[3][4]

  • Modulation of Physicochemical Properties: The high electronegativity of fluorine can alter the acidity (pKa) of nearby functional groups and modify the lipophilicity (LogP) of the molecule, which is critical for tuning solubility, permeability, and off-target effects.[5]

  • Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, with protein targets, leading to improved potency.[4]

This guide provides a comprehensive overview of 4-(3,5-Difluorophenyl)-3-fluorobenzoic acid, including a robust protocol for its synthesis via Suzuki-Miyaura coupling, and detailed application notes for its derivatization into novel chemical entities for drug discovery programs.

Physicochemical & Structural Properties

The specific substitution pattern of 4-(3,5-Difluorophenyl)-3-fluorobenzoic acid dictates its unique chemical behavior. The ortho-fluorine on the benzoic acid ring, combined with the meta, meta' fluorines on the adjacent phenyl ring, introduces significant steric and electronic effects.

PropertyValue (Predicted)Rationale & Significance
Molecular Formula C₁₃H₇F₃O₂-
Molecular Weight 268.19 g/mol -
Predicted pKa ~3.5 - 3.8The three strongly electron-withdrawing fluorine atoms significantly increase the acidity of the carboxylic acid compared to benzoic acid (pKa ≈ 4.2), ensuring it is predominantly ionized at physiological pH.
Predicted LogP ~3.9 - 4.2The fluorophenyl moiety increases lipophilicity, which can enhance membrane permeability.[3] This property must be balanced to maintain adequate aqueous solubility.
Dihedral Angle RestrictedThe ortho-fluorine atom creates steric hindrance that restricts free rotation around the biaryl C-C bond, leading to a more defined three-dimensional conformation. This pre-organization can reduce the entropic penalty upon binding to a target.

Proposed Synthesis: Suzuki-Miyaura Cross-Coupling

As a complex biaryl, 4-(3,5-Difluorophenyl)-3-fluorobenzoic acid is most efficiently prepared using palladium-catalyzed cross-coupling methodologies. The Suzuki-Miyaura reaction is the method of choice due to its high functional group tolerance and generally mild reaction conditions.[6][7]

Synthetic Workflow Diagram

G cluster_0 Starting Materials cluster_1 Reaction Conditions SM1 4-Bromo-3-fluorobenzoic acid Process Suzuki-Miyaura Cross-Coupling (80-100 °C) SM1->Process SM2 (3,5-Difluorophenyl)boronic acid SM2->Process Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂ Catalyst->Process Base K₂CO₃ or Cs₂CO₃ Base->Process Solvent Dioxane/H₂O or DME/H₂O Solvent->Process Workup Aqueous Workup & Acidification Process->Workup Product 4-(3,5-Difluorophenyl)-3-fluorobenzoic acid Workup->Product

Caption: Proposed Suzuki-Miyaura synthesis workflow.

Detailed Experimental Protocol

Objective: To synthesize 4-(3,5-Difluorophenyl)-3-fluorobenzoic acid from commercially available starting materials.

Materials:

  • 4-Bromo-3-fluorobenzoic acid (1.0 eq)

  • (3,5-Difluorophenyl)boronic acid (1.2 - 1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 eq)

  • Potassium Carbonate (K₂CO₃, 3.0 eq)

  • 1,4-Dioxane

  • Deionized Water

  • Hydrochloric Acid (2M)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-3-fluorobenzoic acid (1.0 eq), (3,5-difluorophenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate (0.02 eq) and SPhos (0.04 eq) in a small amount of dioxane. Add this catalyst/ligand mixture to the main reaction flask.

    • Causality Note: SPhos is a bulky, electron-rich phosphine ligand that promotes the challenging coupling of electron-deficient aryl halides by facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.[8]

  • Solvent Addition & Degassing: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 10 mL/mmol of the limiting reagent). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 90-100 °C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Carefully acidify the aqueous layer with 2M HCl to a pH of ~2 to protonate the carboxylic acid, ensuring it partitions into the organic layer.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts.

  • Purification: Wash the combined organic layers with water, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Final Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel to yield the pure 4-(3,5-Difluorophenyl)-3-fluorobenzoic acid.

Application Notes: Derivatization Strategies

The true utility of this building block lies in the versatile reactivity of its carboxylic acid moiety.

Application 1: Synthesis of Amide Libraries

The formation of amide bonds is the most common reaction in medicinal chemistry. Coupling this building block with a diverse set of amines allows for rapid exploration of structure-activity relationships (SAR).

Rationale: The resulting amides can probe interactions in protein binding pockets, with the trifluorinated biaryl core serving as a metabolically robust anchor. This is particularly relevant for targets like kinases, where the biaryl can mimic the adenine region of ATP.

Workflow Diagram:

G cluster_0 Coupling Conditions BuildingBlock 4-(3,5-Difluorophenyl)-3-fluorobenzoic acid Process Amide Coupling (Room Temp) BuildingBlock->Process Amine Primary or Secondary Amine (R-NH₂) Amine->Process CouplingAgent HATU or EDC/HOBt CouplingAgent->Process Base DIPEA or Et₃N Base->Process Solvent DMF or CH₂Cl₂ Solvent->Process Product Target Amide Derivative Process->Product

Caption: General workflow for amide bond formation.

Protocol: HATU-Mediated Amide Coupling

  • Dissolve 4-(3,5-Difluorophenyl)-3-fluorobenzoic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the desired amine (1.0-1.2 eq) to the mixture.

  • Stir at room temperature for 2-16 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by silica gel chromatography.

Application 2: Bioisosteric Replacement via 1,3,4-Oxadiazoles

Carboxylic acids can be converted to heterocycles like 1,3,4-oxadiazoles, which are excellent bioisosteres for amide and ester groups.[9][10] They often improve metabolic stability and can act as hydrogen bond acceptors.

Rationale: This transformation replaces the acidic proton of the carboxylic acid, which can be advantageous for modulating physicochemical properties and avoiding potential liabilities associated with free acids.

Workflow Diagram:

G Start Benzoic Acid Derivative Step1 1. Esterification (SOCl₂/MeOH) 2. Hydrazinolysis (N₂H₄) Start->Step1 Intermediate Acyl Hydrazide Step1->Intermediate Step2 Cyclization (e.g., with R'CO₂H, POCl₃) Intermediate->Step2 Product 1,3,4-Oxadiazole Step2->Product

Caption: Two-step synthesis of 1,3,4-oxadiazoles.

Protocol: Synthesis of 1,3,4-Oxadiazole Derivatives

  • Step A: Synthesis of the Acyl Hydrazide

    • Convert 4-(3,5-Difluorophenyl)-3-fluorobenzoic acid to its methyl ester via standard methods (e.g., SOCl₂ in methanol).

    • Dissolve the resulting methyl ester in ethanol.

    • Add an excess of hydrazine hydrate (N₂H₄·H₂O, 10 eq) and heat the mixture to reflux for 4-8 hours.

    • Cool the reaction, and concentrate in vacuo. The resulting solid hydrazide is often pure enough to be used directly in the next step.[10]

  • Step B: Cyclization to the 1,3,4-Oxadiazole

    • Suspend the acyl hydrazide (1.0 eq) and a different carboxylic acid (R'CO₂H, 1.0 eq) in phosphorus oxychloride (POCl₃).

    • Heat the mixture gently to reflux for 2-4 hours.

    • Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate, dry the organic layer, and purify by column chromatography to yield the desired 2,5-disubstituted 1,3,4-oxadiazole.

References

  • CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
  • CN103304422B - Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid.
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  • EP0303291B1 - Fluorinated benzoyl compounds.
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  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) . MDPI. [Link]

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  • Synthesis of Polyfluorinated Biaryls via Palladium-Catalyzed Decarboxylative Cross-Coupling of Zinc Polyfluorobenzoates with Aryl Fluorosulfates . The Journal of Organic Chemistry. [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives . MDPI. [Link]

  • Fluorine as a key element in modern drug discovery and development . LE STUDIUM. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years . MDPI. [Link]

  • Suzuki-Miyaura CC Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives . Semantic Scholar. [Link]

  • Sertraline . Wikipedia. [Link]

  • Role of Fluorine in Drug Design and Drug Action . ResearchGate. [Link]

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  • Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts . ResearchGate. [Link]

  • Chemoenzymatic Synthesis of Fluorinated Mycocyclosin Enabled by the Engineered Cytochrome P450-Catalyzed Biaryl Coupling Reaction . Journal of the American Chemical Society. [Link]

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Application

Application Notes and Protocols for the Quantification of 4-(3,5-Difluorophenyl)-3-fluorobenzoic Acid

Introduction 4-(3,5-Difluorophenyl)-3-fluorobenzoic acid is a complex fluorinated aromatic carboxylic acid. Its accurate quantification is critical in various stages of drug development, including pharmacokinetic studies...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(3,5-Difluorophenyl)-3-fluorobenzoic acid is a complex fluorinated aromatic carboxylic acid. Its accurate quantification is critical in various stages of drug development, including pharmacokinetic studies, impurity profiling, and quality control of drug substances and products. The presence of multiple fluorine atoms and its biphenyl structure presents unique analytical challenges that necessitate robust and sensitive methodologies. This document provides detailed application notes and protocols for the quantification of this analyte using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) with a focus on scientific integrity and practical implementation.

Physicochemical Properties of Fluorinated Benzoic Acids

Understanding the physicochemical properties of fluorinated benzoic acids is fundamental to developing effective analytical methods. These compounds are generally white, crystalline solids with moderate to low solubility in water, which increases in organic solvents like methanol and acetonitrile.[1][2][3][4] The presence of fluorine atoms increases the acidity of the carboxylic acid group compared to benzoic acid itself.[2] This enhanced acidity is a key consideration for sample preparation and chromatographic separation.

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of aromatic compounds. The aromatic rings in 4-(3,5-Difluorophenyl)-3-fluorobenzoic acid provide strong UV absorbance, making this a suitable method for assays where high sensitivity is not the primary requirement.

Rationale for Method Design

A reversed-phase HPLC method is the logical choice for this non-polar analyte. A C18 column is selected for its hydrophobicity, which will provide good retention of the aromatic compound. The mobile phase consists of an acidified aqueous component and an organic modifier. The acid (e.g., trifluoroacetic acid or citric acid) is crucial to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape.[5] Acetonitrile is chosen as the organic modifier due to its strong elution strength and low UV cutoff. UV detection is performed at a wavelength of maximum absorbance for the analyte, which is typically determined by running a UV scan of a standard solution.[6][7]

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)
  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
  • 4-(3,5-Difluorophenyl)-3-fluorobenzoic acid reference standard
  • HPLC-grade acetonitrile, water, and trifluoroacetic acid (TFA)

2. Chromatographic Conditions:

ParameterValue
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 60% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or wavelength of maximum absorbance)

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.[8]
  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
  • Sample Preparation: Dissolve the sample in acetonitrile to achieve a concentration within the calibration range. If the sample matrix is complex, a liquid-liquid or solid-phase extraction may be necessary (see Section IV).

4. Method Validation (as per ICH Q2(R1) Guidelines): [9][10][11][12][13]

  • Specificity: Analyze a blank, a placebo (if applicable), and the analyte to demonstrate no interference at the analyte's retention time.
  • Linearity: Analyze a minimum of five concentrations across the intended range. The correlation coefficient (r²) should be ≥ 0.999.[10]
  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[9]
  • Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of a homogenous sample on the same day (repeatability) and on different days with different analysts or equipment (intermediate precision). The relative standard deviation (RSD) should be within acceptable limits (typically <2%).
  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve.
Visualization of HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Start Weigh Sample/Standard Dissolve Dissolve in Acetonitrile Start->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify End Report Result Quantify->End

Caption: Workflow for HPLC-UV analysis.

II. Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of low-level impurities or quantification in biological matrices, UHPLC-MS/MS is the preferred method.[14][15][16]

Rationale for Method Design

The principles of reversed-phase chromatography remain the same as for HPLC-UV. However, UHPLC utilizes smaller particle size columns (sub-2 µm) to achieve faster analysis times and higher resolution.[14] The key advantage is the mass spectrometer, which provides highly selective and sensitive detection. Electrospray ionization (ESI) in negative mode is ideal for acidic compounds like carboxylic acids, as they readily deprotonate to form [M-H]⁻ ions.[15] Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is used for quantification. This involves selecting the precursor ion ([M-H]⁻) and a specific product ion generated by collision-induced dissociation, which significantly enhances selectivity and reduces background noise.[14]

Experimental Protocol

1. Instrumentation and Materials:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
  • Reversed-phase C18 or similar column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
  • 4-(3,5-Difluorophenyl)-3-fluorobenzoic acid reference standard.
  • LC-MS grade acetonitrile, water, and formic acid or ammonium formate.

2. UHPLC-MS/MS Conditions:

ParameterValue
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 95% B over 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Ionization Mode ESI Negative
MRM Transition To be determined by infusion of a standard solution
Capillary Voltage -3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C

3. Standard and Sample Preparation:

  • Prepare standards as described for HPLC-UV, but at much lower concentrations (e.g., in the ng/mL range).
  • Sample preparation is critical to minimize matrix effects. Solid-phase extraction is highly recommended for complex matrices (see Section IV).[17]

4. Quantitative Data Summary (Hypothetical):

ParameterValueReference
Limit of Quantification (LOQ) 0.1 ng/mL[14][15]
Linear Range 0.1 - 100 ng/mL[9]
Recovery 95 - 105%[9]
Precision (RSD) < 5%[9]
Visualization of UHPLC-MS/MS Workflow

UHPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_lcms UHPLC-MS/MS Analysis cluster_data Data Analysis Start Sample SPE Solid-Phase Extraction (SPE) Start->SPE Elute Elute Analyte SPE->Elute Evaporate Evaporate & Reconstitute Elute->Evaporate Inject Inject into UHPLC Evaporate->Inject Separate UHPLC Separation Inject->Separate Ionize ESI Negative Ionization Separate->Ionize MS1 Quadrupole 1 (Precursor Ion) Ionize->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 Quadrupole 3 (Product Ion) CID->MS2 Detect Detector MS2->Detect MRM Extract MRM Chromatogram Detect->MRM Quantify Quantify using Calibration Curve MRM->Quantify End Report Result Quantify->End

Caption: Workflow for UHPLC-MS/MS analysis.

III. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a powerful tool for the analysis of carboxylic acids, but it requires a derivatization step to convert the polar, non-volatile acid into a more volatile and thermally stable ester.[18][19] This method is particularly useful for confirming the identity of the analyte and for analyzing it in complex matrices where other techniques may suffer from interference.

Rationale for Method Design

Direct GC analysis of free carboxylic acids is challenging due to their high polarity and tendency to adsorb onto the column, leading to poor peak shape and low sensitivity.[19][20] Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the carboxylic acid to its trimethylsilyl (TMS) ester, which is much more volatile and amenable to GC analysis.[21] A non-polar capillary column, such as a DB-5ms, is suitable for separating the derivatized analyte. Mass spectrometry provides definitive identification based on the fragmentation pattern of the TMS derivative.

Experimental Protocol

1. Instrumentation and Materials:

  • GC system with a mass selective detector (MSD).
  • Non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).
  • 4-(3,5-Difluorophenyl)-3-fluorobenzoic acid reference standard.
  • Derivatization reagent: BSTFA with 1% TMCS.
  • Anhydrous pyridine or other suitable solvent.

2. Derivatization Procedure:

  • Evaporate the solvent from the sample or standard extract to dryness under a stream of nitrogen.
  • Add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.
  • Cap the vial tightly and heat at 70 °C for 30 minutes.[18]
  • Cool to room temperature before injection.

3. GC-MS Conditions:

ParameterValue
Inlet Temperature 250 °C
Injection Mode Splitless (1 µL)
Carrier Gas Helium at 1.0 mL/min
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Impact (EI) at 70 eV
Scan Range 50 - 500 m/z

4. Data Analysis:

  • Identify the TMS derivative of the analyte by its retention time and mass spectrum.
  • Quantify using a calibration curve prepared from derivatized standards, monitoring a characteristic ion in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

IV. Sample Preparation Strategies

Robust sample preparation is essential for accurate and precise quantification, especially in complex matrices.[8][17][22]

  • Liquid-Liquid Extraction (LLE): This is a classic technique for separating acidic compounds. The aqueous sample is acidified to a pH below the pKa of the analyte (approximately pH 2) to ensure it is in its neutral form.[23] It can then be extracted into an immiscible organic solvent like ethyl acetate or diethyl ether. The organic layer is then evaporated and the residue is reconstituted for analysis.

  • Solid-Phase Extraction (SPE): SPE offers a more efficient and selective cleanup compared to LLE.[17] For an acidic analyte, a mixed-mode anion exchange or a polymeric reversed-phase sorbent can be used.

    • Conditioning: The cartridge is conditioned with methanol followed by water.

    • Loading: The sample, with its pH adjusted to be acidic, is loaded onto the cartridge.[23]

    • Washing: The cartridge is washed with a weak organic solvent to remove interferences.

    • Elution: The analyte is eluted with a stronger organic solvent, often containing a small amount of base (e.g., ammonia) to disrupt the interaction with the sorbent.

Conclusion

The choice of analytical method for the quantification of 4-(3,5-Difluorophenyl)-3-fluorobenzoic acid depends on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. HPLC-UV provides a robust and reliable method for routine assays. For trace-level quantification and analysis in complex matrices, the superior sensitivity and selectivity of UHPLC-MS/MS make it the method of choice. GC-MS with derivatization offers an alternative approach, particularly for confirmatory analysis. All methods must be thoroughly validated according to ICH guidelines to ensure the generation of reliable and accurate data in a regulated environment.[11]

References

  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • Galdiga, C., & Greibrokk, T. (1998). Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC.
  • Srinivasa, S., Manojkumar, K. E., & Krishnasamy, G. (2013). 2-Amino-5-fluorobenzoic acid.
  • National Center for Biotechnology Information. (n.d.). 4-(3,5-Difluorophenoxy)-3,5-difluorobenzoic acid. PubChem.
  • (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. LMA leidykla.
  • Dong, M. W. (2023). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC North America.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • (n.d.). Direct sensitive simultaneous determination of fluorinated benzoic acids in oil reservoir waters by ultra high-performance liquid chromatography-tandem mass spectrometry.
  • Aspey, S. (2014). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. Thermo Fisher Scientific AppsLab Library.
  • (n.d.).
  • Karabacak, M., Cinar, Z., & Cinar, M. (2011). Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1511-1519.
  • Darko, E., & Thurbide, K. B. (n.d.).
  • (n.d.). Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry.
  • Juhler, R. K., & Mortensen, A. P. (2002). Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology.
  • (n.d.).
  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Detection of 3-Fluorobenzoic Acid and Morpholide.
  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Mu, L., Xie, F., Li, S., & Yu, P. (2014). Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods.
  • Wikipedia. (n.d.). 3-Fluorobenzoic acid. Retrieved from [Link]

  • (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity.
  • Czyrski, A. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review.
  • (2015). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid.
  • (2012).
  • O'Rourke, K., & Kavanagh, P. (2024). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. MDPI.
  • (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI.
  • AMSbiopharma. (2025).
  • (n.d.). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid.
  • (n.d.).
  • Shimadzu Corporation. (2017). Multi-residual quantitative analytical method for antibiotics in sea food by LC/MS/MS.
  • (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry.
  • Shimadzu (Europe). (n.d.).
  • (2024). FT-IR, UV, NMR, Spectral Examinations Report of 2-(2, 4-Difluorophenyl)-1, 3-Bis-(1, 2, 4-Triazol-1-yl) Propan-2-ol on the Basis of Boosting Electric and Optical Properties Using DFT. Universitas Airlangga.
  • Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]

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Method

laboratory safety procedures for handling 4-(3,5-Difluorophenyl)-3-fluorobenzoic acid

An In-depth Technical Guide to the Safe Handling of 4-(3,5-Difluorophenyl)-3-fluorobenzoic acid Introduction: Understanding the Compound Profile 4-(3,5-Difluorophenyl)-3-fluorobenzoic acid is a polyfluorinated aromatic c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 4-(3,5-Difluorophenyl)-3-fluorobenzoic acid

Introduction: Understanding the Compound Profile

4-(3,5-Difluorophenyl)-3-fluorobenzoic acid is a polyfluorinated aromatic carboxylic acid. Its structure, featuring multiple carbon-fluorine (C-F) bonds, imparts unique chemical properties that are valuable in pharmaceutical and agrochemical research. The introduction of fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] However, these same properties necessitate a rigorous and informed approach to laboratory safety. The C-F bond is the strongest single bond in organic chemistry, contributing to the persistence of some organofluorine compounds in the environment.[3]

This document provides a detailed protocol for the safe handling, storage, and disposal of 4-(3,5-Difluorophenyl)-3-fluorobenzoic acid, grounded in the principles of risk assessment and mitigation. The guidance is synthesized from established safety procedures for analogous fluorinated aromatic compounds and benzoic acid derivatives.

Section 1: Hazard Identification and Risk Assessment

  • Benzoic Acid Derivatives: Benzoic acid and its derivatives are known to cause skin irritation and serious eye damage.[4][5][6]

  • Fluorinated Aromatic Compounds: These compounds are classified as irritants to the eyes, respiratory system, and skin.[7][8] Inhalation of dusts is a primary exposure route that must be controlled.[8]

  • Thermal Decomposition: A critical, though less obvious, hazard is the potential for thermal decomposition. High temperatures can cause fluorinated organic compounds to release highly toxic and corrosive gases, including hydrogen fluoride (HF).[9][10] HF can cause severe, penetrating chemical burns that may not be immediately painful.[9]

  • Metabolic Toxicity: While not confirmed for this specific molecule, some organofluorine compounds can be metabolized into toxic substances, such as fluoroacetic acid.[11][12] This potential underscores the importance of preventing exposure.

Quantitative Data Summary

The following table summarizes key hazard information extrapolated from closely related compounds.

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statements
Skin Irritation Causes skin irritation.[7]GHS07P264, P280, P302+P352
Eye Irritation Causes serious eye irritation.[7][13]GHS07P280, P305+P351+P338
Respiratory Irritation May cause respiratory irritation upon inhalation of dust.[8][13]GHS07P261, P271, P304+P340

Section 2: Mandatory Engineering Controls & Personal Protective Equipment (PPE)

The primary directive in handling this compound is the stringent prevention of physical contact and aerosol inhalation. This is achieved through a multi-layered safety approach combining engineering controls and appropriate PPE.

Engineering Controls: The First Line of Defense
  • Certified Chemical Fume Hood: All manipulations of 4-(3,5-Difluorophenyl)-3-fluorobenzoic acid, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood contains dusts and potential vapors, protecting the user from respiratory exposure.[14]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[6]

  • Emergency Equipment: An emergency eyewash station and safety shower must be immediately accessible and tested regularly.[15]

Personal Protective Equipment (PPE): Essential Barrier Protection

The proper selection and use of PPE is crucial to prevent exposure.[1]

  • Eye and Face Protection: At a minimum, chemical splash goggles are required. When there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[1]

  • Hand Protection: Nitrile or neoprene gloves are recommended. Given the irritating nature of the compound, consider double-gloving, especially for prolonged handling. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[14]

  • Body Protection: A flame-resistant laboratory coat must be worn at all times and kept fully fastened.[14]

  • Respiratory Protection: For situations where engineering controls may not be sufficient to prevent dust inhalation (e.g., cleaning up a large spill), a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) may be necessary.[16] All respirator use must be in accordance with a formal respiratory protection program.

Section 3: Protocols for Safe Handling and Use

Adherence to a standardized protocol minimizes risk and ensures procedural consistency. The following workflow is mandatory for all personnel.

Workflow for Handling 4-(3,5-Difluorophenyl)-3-fluorobenzoic acid

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase A 1. Hazard Review Review SDS of analogs & this guide. B 2. Assemble PPE Don gloves, lab coat, and goggles. A->B C 3. Verify Engineering Controls Confirm fume hood is operational. B->C D 4. Prepare Workspace Cover surface with absorbent liner. C->D E 5. Weigh & Transfer Use anti-static weigh boat. Handle gently to avoid dust. D->E F 6. Perform Experiment Keep all containers capped when not in use. E->F G 7. Decontaminate Wipe down surfaces and equipment. F->G H 8. Segregate Waste Dispose of contaminated materials in labeled hazardous waste container. G->H I 9. Doff & Wash Remove PPE correctly and wash hands thoroughly. H->I

Caption: A general workflow for the safe handling of fluorinated compounds.

Step-by-Step Methodology
  • Preparation:

    • Before beginning work, review this guide and the Safety Data Sheets (SDS) for similar compounds like 4-fluorobenzoic acid or 3,5-difluorobenzoic acid.[7][13]

    • Don all required PPE as detailed in Section 2.2.

    • Confirm that the chemical fume hood has a current certification and that the airflow is adequate.

    • Cover the work surface inside the fume hood with disposable absorbent bench paper.

  • Weighing and Transfer:

    • The compound is a solid powder; handle it gently to prevent it from becoming airborne.[17]

    • Use an anti-static weigh boat or weigh paper.

    • Tare the balance with the empty weigh boat. Carefully add the desired amount of the compound using a clean spatula.

    • To transfer the solid to a reaction vessel, gently tap or flex the weigh boat. Use a compatible solvent (if applicable) to rinse any residual powder from the boat into the vessel.

  • In Solution:

    • When dissolving the compound, add the solvent slowly to avoid splashing.

    • Keep the container covered or capped as much as possible during the experiment.

  • Post-Handling Decontamination and Cleanup:

    • Wipe down the spatula and any other equipment used with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), ensuring the used cloth is disposed of as hazardous waste.

    • Carefully fold the disposable bench paper inward and place it in the designated solid hazardous waste container.

    • Wipe the work surface in the fume hood.

    • Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.

    • Wash hands thoroughly with soap and water.[18]

Section 4: Storage and Waste Management

Storage Requirements
  • Store the compound in a cool, dry, and well-ventilated area.[1]

  • Keep the container tightly closed to prevent absorption of moisture.[6]

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[1]

  • Ensure the container is clearly labeled with the full chemical name and all relevant hazard warnings.[1]

Waste Disposal Protocol

All waste containing 4-(3,5-Difluorophenyl)-3-fluorobenzoic acid, including contaminated gloves, weigh boats, and paper towels, must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid materials in a designated, clearly labeled, and sealable hazardous waste container.[1]

  • Liquid Waste: Unused solutions should be collected in a compatible, labeled hazardous waste container for halogenated organic waste. Do not mix with incompatible waste streams.[1]

  • Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste disposal procedures. Do not attempt to dispose of this chemical down the drain.[1]

Section 5: Emergency Procedures

Immediate and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures before handling the compound.

Emergency Response Decision Workflow

G cluster_exposure Personnel Exposure cluster_spill Chemical Spill Start Exposure or Spill Occurs Skin Skin Contact Eye Eye Contact Inhale Inhalation Spill Spill (Solid Powder) Skin_Action Immediately flush with water for 15+ min. Remove contaminated clothing. Apply 2.5% calcium gluconate gel. Seek IMMEDIATE medical attention. Skin->Skin_Action Eye_Action Immediately flush with water for 15+ min, holding eyelids open. Seek IMMEDIATE medical attention. Eye->Eye_Action Inhale_Action Move to fresh air. If breathing is difficult, give oxygen. Seek IMMEDIATE medical attention. Inhale->Inhale_Action Spill_Action Alert others in the area. If large, evacuate and call EHS. If small, cover with absorbent material. Carefully sweep into waste container. Decontaminate area. Spill->Spill_Action

Caption: A decision-making workflow for emergency response.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9] Due to the potential for HF formation upon contact with moisture or in vivo, after flushing, apply a 2.5% calcium gluconate gel to the affected area.[9][19] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[9][13] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, provide oxygen if you are trained to do so.[9] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[8] Seek immediate medical attention.

Spill Response
  • Minor Spill (in a fume hood):

    • Ensure appropriate PPE is worn.

    • Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to avoid raising dust.

    • Carefully sweep the material into a labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent and wipe clean, disposing of all materials as hazardous waste.[7]

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area.

    • Alert colleagues and contact your institution's EHS or emergency response team.

    • Prevent entry into the contaminated area.

    • Only personnel trained in hazardous spill cleanup should address the spill.

References

  • New Jersey Department of Health. (1999). Hazard Summary: Fluorine. NJ.gov. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Fluorobenzoic acid. [Link]

  • Purdue University. (n.d.). Fluorine Safety. [Link]

  • Centers for Disease Control and Prevention. (2019). Fluorine - NIOSH Pocket Guide to Chemical Hazards. CDC.gov. [Link]

  • ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. [Link]

  • Occupational Safety and Health Administration. (n.d.). Fluorine. OSHA.gov. [Link]

  • National Institutes of Health. (2021). Metabolism and Toxicity of Fluorine Compounds. PMC - NIH. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. [Link]

  • ResearchGate. (2025). The thermal decomposition of benzoic acid. [Link]

  • ACS Publications. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. [Link]

  • Royal Society of Chemistry. (n.d.). Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts. [Link]

  • ResearchGate. (2025). Metabolism and Toxicity of Fluorine Compounds. [Link]

  • WorkSafeBC. (2025). Table of exposure limits for chemical and biological substances. [Link]

  • National Institutes of Health. (n.d.). Management of Solid Waste Containing Fluoride—A Review. PMC - PubMed Central. [Link]

  • OPUS at UTS. (2025). Direct measurement of fluorocarbon radicals in the thermal destruction of perfluorohexanoic acid using photoionization mass spectrometry. [Link]

  • Breckland Scientific Supplies Ltd. (2018). Benzoic Acid - SAFETY DATA SHEET. [Link]

  • ChemRxiv. (n.d.). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. [Link]

  • Echo Chemical. (2023). SDS of Benzoic Acid: Important Data and Information Collected. [Link]

  • Wikipedia. (n.d.). Organofluorine chemistry. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Fluorobenzoic acid, 99%. [Link]

  • University of Oxford. (2025). Researchers develop innovative new method to recycle fluoride from long-lived 'forever chemicals'. [Link]

  • Quick Company. (n.d.). Preparation Of Fluorinated Aromatic Compounds. [Link]

  • Occupational Safety and Health Administration. (n.d.). Fluorides (as F). OSHA.gov. [Link]

  • Fluimac. (n.d.). Chemical compatibility table. [Link]

  • ScholarWorks @ UTRGV. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. [Link]

  • PubChem. (n.d.). Benzoic Acid. [Link]

  • Wiley Online Library. (n.d.). The PFAS Problem in the Context of Organofluorine Chemistry Research and Teaching. [Link]

  • Fisher Scientific. (2024). Safety Data Sheet: 3-Fluorobenzoic acid. [Link]

  • MCF Environmental Services. (2023). Guidelines for Disposing of PFAs. [Link]

  • New Environment Inc. (n.d.). NFPA 704 Ratings for Common Chemicals. [Link]

  • Lab Manager. (2025). PFAS Destruction Method Recovers Valuable Fluorine. [Link]

  • ACS Publications. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology. [Link]

  • MySkinRecipes. (n.d.). 3,5-Difluoro-4-(trifluoromethyl)benzoic acid. [Link]

  • Wikipedia. (n.d.). 4-Fluorobenzoic acid. [Link]

  • HubSpot. (n.d.). General Chemical Resistance of a Fluoroelastomer. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies to Enhance the Reactivity of 4-(3,5-Difluorophenyl)-3-fluorobenzoic Acid

Welcome to the technical support center for 4-(3,5-Difluorophenyl)-3-fluorobenzoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical guidan...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(3,5-Difluorophenyl)-3-fluorobenzoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and detailed protocols for enhancing the reactivity of this challenging substrate. The unique electronic and steric properties of this trifluorinated biaryl carboxylic acid necessitate careful consideration of reaction conditions to achieve desired chemical transformations efficiently.

Understanding the Reactivity of 4-(3,5-Difluorophenyl)-3-fluorobenzoic Acid

The reactivity of 4-(3,5-Difluorophenyl)-3-fluorobenzoic acid is governed by several key factors:

  • Inductive Effects of Fluorine: The three fluorine atoms are strongly electron-withdrawing, which has two primary consequences. Firstly, it increases the acidity of the carboxylic acid proton, making deprotonation easier. Secondly, it deactivates the aromatic rings towards electrophilic attack, while activating them towards nucleophilic aromatic substitution.

  • Steric Hindrance: The biaryl structure can present steric challenges, potentially hindering the approach of reagents to the carboxylic acid group or adjacent C-H bonds.

  • Carboxylic Acid Group: This group can act as a directing group in certain reactions, such as ortho-lithiation, but it also requires activation for transformations like amide and ester formation.

This guide will address common challenges and provide strategies to enhance reactivity in several key synthetic operations.

Frequently Asked Questions (FAQs)

Q1: Why is my amide coupling reaction with 4-(3,5-Difluorophenyl)-3-fluorobenzoic acid proceeding with low yield?

A1: Low yields in amide coupling with this substrate are common and can be attributed to several factors. The electron-withdrawing nature of the fluorine atoms makes the carboxylate a poorer nucleophile after deprotonation. Furthermore, steric hindrance can slow down the reaction. Inefficient activation of the carboxylic acid or side reactions, such as the hydrolysis of the activated intermediate, can also significantly reduce the yield. We recommend exploring more potent coupling agents and ensuring strictly anhydrous conditions.

Q2: I am having difficulty forming the methyl ester of 4-(3,5-Difluorophenyl)-3-fluorobenzoic acid using standard Fischer esterification conditions. What can I do?

A2: The reduced nucleophilicity of the carbonyl oxygen due to the electron-withdrawing fluorine atoms can make standard acid-catalyzed esterification sluggish. To overcome this, more forcing conditions or alternative esterification methods are often necessary. Consider using a stronger acid catalyst, higher temperatures, or microwave-assisted synthesis to drive the reaction to completion.[1][2] Protecting the carboxylic acid as a more reactive intermediate, such as an acyl chloride, is another effective strategy.

Q3: Can I perform a Suzuki coupling directly with the carboxylic acid group?

A3: While traditional Suzuki-Miyaura couplings typically involve aryl halides or triflates, recent advancements have enabled the use of carboxylic acids through a decarbonylative approach.[3] This method involves the in situ conversion of the carboxylic acid to a reactive species that can participate in the catalytic cycle with loss of carbon monoxide. However, these methods are advanced and may require specific catalysts and ligands. A more conventional approach would be to first convert the carboxylic acid to a halide or triflate, or to utilize a derivative of this molecule where a halide is already present.

Q4: Are the fluorine atoms on the phenyl rings susceptible to nucleophilic substitution?

A4: Yes, the fluorine atoms on the highly electron-deficient aromatic rings can be susceptible to nucleophilic aromatic substitution (SNAr). Fluorine, despite being a poor leaving group in SN2 reactions, can be an effective leaving group in SNAr because the rate-determining step is the initial nucleophilic attack, which is accelerated by the electron-withdrawing fluorine atoms.[4] The para-fluorine on the 3,5-difluorophenyl ring is a likely site for substitution.

Troubleshooting Guides & Enhancement Strategies

Section 1: Amide Bond Formation

Amide coupling is a critical transformation, and the reduced reactivity of 4-(3,5-Difluorophenyl)-3-fluorobenzoic acid presents a common hurdle.

Issue 1.1: Low Conversion to Amide Product

  • Causality: The electron-deficient nature of the benzoic acid can make the formation of the activated intermediate slow and reversible. Standard coupling reagents like EDC alone may not be sufficient, especially with unreactive or sterically hindered amines.

  • Troubleshooting & Enhancement:

    • Choice of Coupling Reagent: For electron-deficient acids, more potent activating agents are recommended. Consider using uronium- or phosphonium-based reagents like HATU, HBTU, or PyBOP in combination with a non-nucleophilic base such as diisopropylethylamine (DIPEA).

    • Use of Additives: When using carbodiimides like EDC, the inclusion of additives such as 1-hydroxybenzotriazole (HOBt) or Oxyma Pure® is crucial to form a more reactive activated ester and suppress side reactions. For particularly challenging couplings, DMAP can be used as a catalyst, as it serves as an effective acyl transfer agent.[5]

    • Acyl Halide Formation: A robust method to enhance reactivity is the conversion of the carboxylic acid to its corresponding acyl chloride. This is a two-step process but often provides higher yields with less reactive amines.

Workflow for Enhanced Amide Coupling

AmideCoupling cluster_activation Activation Strategies cluster_coupling Coupling Acid 4-(3,5-Difluorophenyl)- 3-fluorobenzoic acid AcylChloride Acyl Chloride Acid->AcylChloride ActivatedEster Activated Ester (e.g., HOBt-ester) Acid->ActivatedEster Amide Target Amide Amine Primary or Secondary Amine

Caption: Strategies for activating the carboxylic acid for amide formation.

Issue 1.2: Formation of Byproducts

  • Causality: The primary byproduct in carbodiimide-mediated couplings is often the N-acylurea, formed by the rearrangement of the O-acylisourea intermediate. Hydrolysis of the activated ester or acyl chloride back to the starting carboxylic acid is also a common issue if moisture is present.

  • Troubleshooting & Enhancement:

    • Strictly Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents (e.g., DMF, DCM), and perform the reaction under an inert atmosphere (N₂ or Ar) to minimize hydrolysis.

    • Temperature Control: Add the coupling reagent at 0 °C to control the initial exothermic reaction and minimize side reactions. The reaction can then be allowed to slowly warm to room temperature.[6]

    • Purification: Byproducts like dicyclohexylurea (from DCC) can often be removed by filtration. Water-soluble byproducts from EDC can be removed with an aqueous workup.

Table 1: Comparison of Common Amide Coupling Reagents for Electron-Deficient Acids

Coupling ReagentAdditive/BaseTypical SolventAdvantagesCommon Issues & Mitigation
EDC HOBt or Oxyma, DIPEADCM, DMFWater-soluble byproducts, easy workup.Lower reactivity with hindered substrates. Use of DMAP as a catalyst can improve yields.[5]
HATU DIPEA or 2,4,6-CollidineDMF, NMPHigh reactivity, good for hindered substrates.Higher cost, potential for side reactions if not used correctly.
SOCl₂ cat. DMFDCM, TolueneForms highly reactive acyl chloride, cost-effective.Harsh conditions, potential for side reactions on sensitive substrates. Ensure complete removal of excess SOCl₂.
(COCl)₂ cat. DMFDCMMilder than SOCl₂, volatile byproducts.Toxic gas (CO) is evolved. Must be performed in a well-ventilated fume hood.
Section 2: Ester Formation

The synthesis of esters from 4-(3,5-Difluorophenyl)-3-fluorobenzoic acid can be challenging due to the deactivating effects of the fluorine substituents.

Issue 2.1: Incomplete Esterification under Fischer Conditions

  • Causality: The electron-withdrawing fluorine atoms reduce the nucleophilicity of the carbonyl oxygen, making its protonation by a catalytic amount of acid less favorable. This slows down the entire catalytic cycle of Fischer esterification.

  • Troubleshooting & Enhancement:

    • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction by rapidly heating the reactants to high temperatures and pressures, driving the equilibrium towards the product.[1][7]

    • Stronger Acid Catalysts: Instead of catalytic sulfuric acid, consider using a stronger acid or a solid acid catalyst which can sometimes be more effective and easier to remove.[8]

    • Conversion to Acyl Chloride: As with amide synthesis, converting the carboxylic acid to the acyl chloride followed by reaction with the desired alcohol in the presence of a base (e.g., pyridine or triethylamine) is a highly effective method.

Experimental Protocol: Methyl Esterification via Acyl Chloride

  • Acyl Chloride Formation:

    • To a solution of 4-(3,5-Difluorophenyl)-3-fluorobenzoic acid (1.0 eq) in anhydrous DCM containing a catalytic amount of DMF (1-2 drops), add oxalyl chloride (1.5 eq) dropwise at 0 °C under a nitrogen atmosphere.

    • Allow the reaction to stir at room temperature for 2-4 hours, monitoring for the cessation of gas evolution.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride.

  • Esterification:

    • Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

    • Add anhydrous methanol (3.0 eq) followed by the slow addition of triethylamine (1.5 eq).

    • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.

    • Upon completion, perform an aqueous workup and purify by column chromatography to obtain the methyl ester.

Section 3: Suzuki-Miyaura Cross-Coupling

To utilize 4-(3,5-Difluorophenyl)-3-fluorobenzoic acid in Suzuki-Miyaura coupling, it typically needs to be derivatized to an aryl halide. For this guide, we will consider a scenario where a bromo-derivative is used, for instance, a hypothetical 4-(3,5-Difluorophenyl)-3-fluoro-X-bromobenzoic acid. The principles discussed are broadly applicable.

Issue 3.1: Low Coupling Yield or Catalyst Decomposition

  • Causality: Electron-poor aryl halides can be challenging substrates for Suzuki coupling. The choice of palladium catalyst, ligand, and base is critical for an efficient catalytic cycle. Steric hindrance near the coupling site can also impede the reaction.

  • Troubleshooting & Enhancement:

    • Ligand Selection: For electron-poor aryl bromides, electron-rich and bulky phosphine ligands such as those from the Buchwald or Fu groups (e.g., SPhos, XPhos, RuPhos) are often highly effective.[9] These ligands promote the oxidative addition step and stabilize the palladium catalyst.

    • Catalyst Choice: While Pd(PPh₃)₄ can be effective, modern pre-catalysts often show higher activity and stability. Consider using catalysts like Pd₂(dba)₃ in combination with a specific ligand.

    • Base and Solvent: The choice of base and solvent system is interdependent. A common combination is K₂CO₃ or Cs₂CO₃ in a solvent mixture like dioxane/water or DMF/water.[10]

Diagram of the Suzuki-Miyaura Catalytic Cycle

SuzukiCycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Diaryl Boronic Ar'B(OH)₂ + Base Boronic->Transmetal RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: Key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

  • Xing, Y., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 28(10), 4234. [Link]

  • Pore, V. S., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH Public Access, Author Manuscript. [Link]

  • Arote, N. D., et al. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science, 26(2), 53-61. [Link]

  • Wikipedia contributors. (2023). 4-Fluorobenzoic acid. Wikipedia, The Free Encyclopedia. [Link]

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(1). [Link]

  • LibreTexts Chemistry. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Twilton, J., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central. [Link]

  • Sun, X., & Ritter, T. (2021). Decarboxylative Polyfluoroarylation of Alkylcarboxylic Acids. Angewandte Chemie International Edition, 60(20), 10557-10561. [Link]

  • Chen, Y., et al. (2023). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega, 8(28), 25255–25264. [Link]

  • Hamzah, N., et al. (2022). Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide. Molecules, 27(22), 7831. [Link]

  • Mongin, F., et al. (2008). Substituent effects on the relative rates and free energies of ortho-lithiation reactions: families of fluorobenzenes as the substrates. Tetrahedron, 64(33), 7747-7756. [Link]

  • Wikipedia contributors. (2023). Directed ortho metalation. Wikipedia, The Free Encyclopedia. [Link]

  • MasterOrganicChemistry.com. (2022). Decarboxylation. [Link]

  • MacMillan, D. W. C., et al. (2015). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Journal of the American Chemical Society, 137(15), 5140–5143. [Link]

  • Sheppard, T. D., et al. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Nature Communications, 7, 13680. [Link]

  • MasterOrganicChemistry.com. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Sun, X., & Ritter, T. (2021). Decarboxylative Polyfluoroarylation of Alkylcarboxylic Acids. ResearchGate. [Link]

  • Kegl, T., et al. (2011). Esterification of benzoic acid in microwave tubular flow reactor. ResearchGate. [Link]

  • LibreTexts Chemistry. (2023). 15.4: Nucleophilic Aromatic Substitution. [Link]

  • Baran Lab, Scripps Research. (n.d.). Directed Metalation: A Survival Guide. [Link]

  • Szostak, M., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. iScience, 19, 653-664. [Link]

  • Baran, P. S., et al. (2019). Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. Journal of the American Chemical Society, 141(42), 16649-16654. [Link]

  • Kumar, A., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13, 16712-16723. [Link]

  • Royal Society of Chemistry. (n.d.). Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid and phenylboronic acid. [Link]

  • Hamzah, N., et al. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science, 26(2), 53-61. [Link]

  • Macmillan Group, Princeton University. (2005). B-Alkyl Suzuki Couplings. [Link]

  • Reddit. (2023). 4-fluorobenzoyl chloride formation. [Link]

  • ResearchGate. (n.d.). Examples of polyfluoroaryl compounds and their synthesis by the coupling reactions of polyfluoroaryl reagents. [Link]

  • University College London. (n.d.). Catalytic Amidation. [Link]

  • Journal of Chemical Education. (2012). Accelerated Esterification by Domestic Microwave for the Undergraduate Organic Chemistry Laboratory. [Link]

  • MasterOrganicChemistry.com. (2022). Decarboxylation. [Link]

  • Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. [Link]

  • van der Vight, L. P., et al. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Polymers, 15(9), 2097. [Link]

  • Szostak, M., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. iScience, 19, 653-664. [Link]

  • Snieckus, V., et al. (2005). Directed ortho metalation methodology. The N,N-dialkyl aryl O-sulfamate as a new directed metalation group and cross-coupling partner for Grignard reagents. Organic Letters, 7(13), 2639-2642. [Link]

  • Rauf, A., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(21), 3850. [Link]

  • ResearchGate. (n.d.). Suzuki coupling reaction of aryl bromides with arylboronic acidsa. [Link]

  • PubChem. (n.d.). 3-Fluorobenzoyl chloride. [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]

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  • ResearchGate. (n.d.). Recent developments in catalytic amide bond formation. [Link]

  • Fuchter, M. J., et al. (2016). Robust visible light photoswitching with ortho-thiol substituted azobenzenes. Chemical Communications, 52(80), 11927-11930. [Link]

  • MH Chem. (2022). Suzuki Coupling Mechanism. YouTube. [Link]

  • Wikipedia contributors. (2023). Directed ortho metalation. Wikipedia, The Free Encyclopedia. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Ensuring Reproducibility and Robustness in the Analysis of 4-(3,5-Difluorophenyl)-3-fluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Analytical Rigor for Novel Fluorinated Compounds In modern drug discovery, the strategic incorporation of fluorine atoms int...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Analytical Rigor for Novel Fluorinated Compounds

In modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely used strategy to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability.[1][2] The compound 4-(3,5-Difluorophenyl)-3-fluorobenzoic acid represents a structure of significant interest, combining the features of a biphenyl system with trifluorination. As with any novel active pharmaceutical ingredient (API), the ability to reliably and accurately quantify it in various matrices is the bedrock of successful preclinical and clinical development. Without robust and reproducible analytical methods, data on pharmacokinetics, safety, and efficacy are fundamentally unreliable, leading to costly delays and potential project termination.[1]

This guide addresses the critical aspects of developing and validating assays for 4-(3,5-Difluorophenyl)-3-fluorobenzoic acid. As specific literature on this exact molecule is not yet prevalent, this document synthesizes field-proven insights and established methodologies for structurally analogous fluorinated aromatic carboxylic acids. The principles and protocols outlined herein provide a comprehensive framework for establishing self-validating analytical systems that meet stringent regulatory expectations.

The Analytical Challenge: Physicochemical Properties of Fluorinated Benzoic Acids

The unique properties conferred by fluorine atoms present distinct analytical challenges. The high electronegativity of fluorine can influence the acidity (pKa) of the carboxylic acid group and the overall lipophilicity of the molecule. Furthermore, the presence of multiple fluorine atoms can affect chromatographic retention and ionization efficiency in mass spectrometry. Potential impurities from synthesis, such as positional isomers, can also be difficult to resolve and may interfere with accurate quantification.[3] Therefore, a one-size-fits-all approach to assay development is inadequate; a carefully considered, multi-platform strategy is essential.

Comparative Analysis of Core Analytical Methodologies

Three primary analytical techniques are suited for the quantification of 4-(3,5-Difluorophenyl)-3-fluorobenzoic acid: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS). The choice of method depends on the required sensitivity, the complexity of the sample matrix, and the stage of drug development.

Parameter HPLC-UV LC-MS/MS GC-MS (with Derivatization)
Selectivity Moderate; relies on chromatographic separation.Very High; combines chromatography with mass filtering.High; good chromatographic resolution and mass filtering.
Sensitivity Good (µg/mL range).Excellent (pg/mL to ng/mL range).[4]Very Good (ng/mL range).[5]
Matrix Effect Low to moderate.High potential for ion suppression or enhancement.[6]Low, but derivatization can be affected by matrix.
Throughput High.High.Moderate, due to sample preparation.
Robustness High; well-established and reliable technology.Moderate; sensitive to matrix and instrumental drift.Moderate; derivatization step can introduce variability.
Primary Use Case Assay of pure substance, high-concentration formulations.Bioanalysis (plasma, urine), trace impurity analysis.Volatile impurity analysis, specific tracer studies.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed as robust starting points for method development. They are grounded in established practices for similar fluorinated aromatic acids and incorporate measures to enhance reproducibility.

Method 1: High-Robustness HPLC-UV for Assay and Purity

This method is ideal for determining the purity of the drug substance and for quantifying it in formulated products where concentrations are relatively high.

Causality Behind Choices:

  • C18 Column: The workhorse of reversed-phase chromatography, providing good hydrophobic retention for the aromatic rings.

  • Acidified Mobile Phase: Suppresses the ionization of the carboxylic acid group, leading to better peak shape and consistent retention.

  • Methanol/Acetonitrile: Allows for fine-tuning of selectivity. Methanol is a hydrogen-bond acceptor and donor, while acetonitrile is aprotic, offering different interactions with the fluorinated analyte.

Detailed Protocol:

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 30% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of ~0.1 mg/mL.

Method 2: High-Sensitivity LC-MS/MS for Bioanalysis

This is the gold standard for quantifying low levels of the drug in complex biological matrices like plasma or urine.[7]

Causality Behind Choices:

  • UHPLC System: Provides higher resolution and faster analysis times compared to traditional HPLC.[8]

  • Electrospray Ionization (ESI) in Negative Mode: The carboxylic acid group is readily deprotonated, forming a negative ion [M-H]-, which is ideal for sensitive detection.

  • Multiple Reaction Monitoring (MRM): Ensures high selectivity by monitoring a specific precursor-to-product ion transition, minimizing interference from matrix components.

Detailed Protocol:

  • LC System: An Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: C18 or Phenyl-Hexyl column (e.g., 2.1 x 50 mm, 1.8 µm particle size). A phenyl column can offer alternative selectivity for aromatic compounds.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A fast gradient, e.g., 10% B to 98% B in 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • MRM Transitions: To be determined by infusing a standard of the compound. For a molecule of this nature, one would look for fragmentation around the carboxylic acid and the bond linking the phenyl rings.

  • Sample Preparation (Plasma): Protein precipitation is a robust and straightforward method. Add 3 parts of cold acetonitrile containing a suitable internal standard (e.g., an isotopically labeled version of the analyte) to 1 part plasma. Vortex, then centrifuge at high speed. Evaporate the supernatant and reconstitute in the initial mobile phase.

Method 3: GC-MS for Orthogonal Purity Assessment

GC-MS requires derivatization to make the carboxylic acid volatile. This provides an excellent orthogonal method to HPLC for purity analysis, as it uses different separation principles.

Causality Behind Choices:

  • Derivatization: Carboxylic acids are not volatile enough for GC. Silylation with BSTFA is a common and effective method to convert the acidic proton to a non-polar trimethylsilyl (TMS) group.[9]

  • Electron Impact (EI) Ionization: Provides reproducible fragmentation patterns that are useful for structural confirmation and library matching.

Detailed Protocol:

  • Derivatization: a. Evaporate a known amount of the sample to dryness under a stream of nitrogen. b. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. c. Heat at 70 °C for 30 minutes.

  • GC System: Gas chromatograph with a capillary column.

  • Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer: Quadrupole mass spectrometer.

  • Ionization Mode: Electron Impact (EI), 70 eV.

  • Scan Range: 50-500 m/z.

Visualization of Analytical Workflows

Analytical Workflow Comparison cluster_0 HPLC-UV Workflow cluster_1 LC-MS/MS Workflow cluster_2 GC-MS Workflow hplc_sample Sample (Drug Substance) hplc_prep Dilute in Mobile Phase hplc_sample->hplc_prep hplc_analysis Reversed-Phase HPLC-UV Analysis hplc_prep->hplc_analysis hplc_result Purity & Assay Data hplc_analysis->hplc_result lcms_sample Sample (Plasma, Urine) lcms_prep Protein Precipitation / SPE lcms_sample->lcms_prep lcms_analysis UHPLC-MS/MS (MRM) lcms_prep->lcms_analysis lcms_result Pharmacokinetic Data lcms_analysis->lcms_result gcms_sample Sample (Drug Substance) gcms_prep Derivatization (e.g., BSTFA) gcms_sample->gcms_prep gcms_analysis GC-MS Analysis gcms_prep->gcms_analysis gcms_result Orthogonal Purity Data gcms_analysis->gcms_result

Caption: Comparative workflows for the analysis of 4-(3,5-Difluorophenyl)-3-fluorobenzoic acid.

Ensuring Method Robustness and Reproducibility: A Validation Framework

A robust method is one that is insensitive to small, deliberate variations in its parameters, ensuring its reliability during inter-laboratory transfers and over the lifetime of its use.[1] Method validation is the formal process of proving that an analytical method is suitable for its intended purpose.[10] This process should follow regulatory guidelines such as those from the International Council for Harmonisation (ICH), specifically ICH Q2(R2) and Q14.[10][11][12]

The Pillars of a Self-Validating System:

  • Specificity/Selectivity: The ability to measure the analyte accurately in the presence of other components like impurities, degradation products, or matrix components. This is assessed by analyzing placebo samples and spiked samples. For LC-MS/MS, the high selectivity of MRM is a key advantage.

  • Linearity and Range: The method should provide results that are directly proportional to the concentration of the analyte within a given range. This is determined by analyzing a series of standards at different concentrations and performing a linear regression.

  • Accuracy: The closeness of the test results to the true value. It is typically assessed by spike-recovery studies, where a known amount of analyte is added to a blank matrix and the recovery is calculated.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:

    • Repeatability: Precision over a short interval with the same analyst and instrument.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

    • Reproducibility: Precision between different laboratories (inter-laboratory trials).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: This is a critical, proactive step. During development, deliberately vary key parameters and observe the effect on the results.[13]

Robustness Testing Parameters:

Method Parameter to Vary Typical Variation
HPLC/LC-MS pH of Mobile Phase± 0.2 units
Mobile Phase Composition± 2% organic
Column Temperature± 5 °C
Flow Rate± 10%
GC-MS Oven Temperature Ramp± 2 °C/min
Carrier Gas Flow Rate± 10%
Derivatization Temperature± 5 °C
Derivatization Time± 10 minutes

digraph "Robustness_Testing_Logic" {
graph [fontname="Arial", fontsize=12];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Define Analytical Target Profile (ATP)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; dev [label="Develop Initial Method Parameters"]; risk [label="Risk Assessment (e.g., Ishikawa Diagram)\nIdentify Critical Parameters", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; doe [label="Design of Experiments (DoE)\nto Test Robustness"]; vary [label="Deliberately Vary Parameters\n(pH, Temp, Flow Rate, etc.)"]; eval [label="Evaluate Impact on\nPeak Shape, Retention, Resolution"]; accept [label="Results Meet Acceptance Criteria?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; control [label="Define Method Control Strategy\n& Parameter Ranges", fillcolor="#34A853", fontcolor="#FFFFFF"]; validate [label="Proceed to Full Method Validation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; refine [label="Refine Method Parameters", fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> dev -> risk -> doe -> vary -> eval -> accept; accept -> control [label="Yes"]; control -> validate; accept -> refine [label="No"]; refine -> risk; }

Caption: A logic diagram for implementing a robust method development and validation strategy.

Comparison with Alternatives

In drug development, it is common to have backup or alternative compounds. Let's consider two hypothetical alternatives to 4-(3,5-Difluorophenyl)-3-fluorobenzoic acid:

  • Alternative A: 4-(4-Chlorophenyl)-3-fluorobenzoic acid: A chlorinated analog. The analytical methods would be very similar, but the isotopic signature of chlorine (³⁵Cl and ³⁷Cl) in mass spectrometry would provide a distinct advantage for peak identification.

  • Alternative B: A non-fluorinated biphenyl carboxylic acid: The lack of fluorine would likely make this compound less metabolically stable but potentially easier to analyze due to lower risk of non-specific binding in chromatographic systems. The UV chromophore might be different, requiring a change in detection wavelength. Short-chain PFAS are also sometimes considered as alternatives in other applications, though their persistence is a concern.[14]

The choice of analytical method would remain largely the same, but parameters such as chromatographic gradients and mass spectrometric transitions would need to be re-optimized for each analog. The robustness of the method for one compound does not guarantee it for another, even if they are structurally similar.

Conclusion: A Proactive Approach to Analytical Excellence

Ensuring the reproducibility and robustness of assays for novel compounds like 4-(3,5-Difluorophenyl)-3-fluorobenzoic acid is not a passive, box-checking exercise. It is an active, scientific endeavor that requires a deep understanding of the analyte's chemistry, the analytical instrumentation, and the regulatory landscape. By adopting a risk-based approach, as outlined in ICH guidelines, and by systematically challenging the method through robustness testing, researchers can build a self-validating analytical framework. This proactive stance not only ensures data integrity but also accelerates the drug development timeline by preventing late-stage failures caused by unreliable analytical methods. The protocols and strategies presented in this guide provide a solid foundation for achieving this critical goal.

References

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Sources

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Retrosynthesis Analysis

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Method

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,5-Difluorophenyl)-3-fluorobenzoic acid
Reactant of Route 2
Reactant of Route 2
4-(3,5-Difluorophenyl)-3-fluorobenzoic acid
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